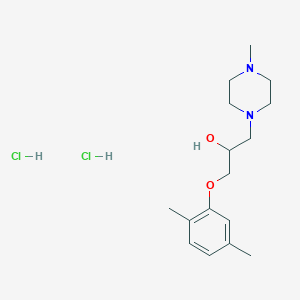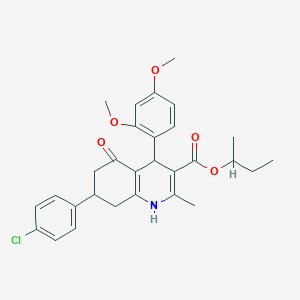
1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride is a chemical compound that belongs to the class of beta-blockers. It is commonly referred to as DR-3355 and is used in scientific research for its pharmacological properties.
作用機序
DR-3355 works by selectively blocking beta-1 adrenergic receptors. Beta-1 adrenergic receptors are located in the heart and are responsible for increasing heart rate and contractility. By blocking these receptors, DR-3355 reduces heart rate and contractility, leading to a decrease in cardiac output. This results in a decrease in blood pressure and a decrease in the workload of the heart.
Biochemical and Physiological Effects:
DR-3355 has been shown to have several biochemical and physiological effects. It has been shown to decrease heart rate, contractility, and cardiac output. It also decreases blood pressure and reduces the workload of the heart. Additionally, DR-3355 has been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines.
実験室実験の利点と制限
DR-3355 has several advantages for lab experiments. It is a selective beta-blocker that can be used to study the effects of blocking beta-1 adrenergic receptors. It has been shown to have anti-arrhythmic effects and can be used to study the mechanisms of cardiac arrhythmias. Additionally, DR-3355 has been shown to have anti-inflammatory effects and can be used to study the mechanisms of inflammatory diseases.
One limitation of DR-3355 is that it is a beta-blocker and can have side effects related to blocking beta-1 adrenergic receptors. It can cause bradycardia, hypotension, and heart failure in some patients. Additionally, DR-3355 may not be effective in patients with certain types of cardiac arrhythmias.
将来の方向性
There are several future directions for research on DR-3355. One area of research is the development of new beta-blockers that are more selective for beta-1 adrenergic receptors. Another area of research is the development of new drugs that target the inflammatory pathways that are affected by DR-3355. Additionally, research on the mechanisms of cardiac arrhythmias and the effects of beta-blockers on these mechanisms is an important area of future research.
合成法
DR-3355 can be synthesized using a multi-step process. The first step involves the reaction of 2,5-dimethylphenol with epichlorohydrin to form 1-(2,5-dimethylphenoxy)-2,3-epoxypropane. The second step involves the reaction of 1-(2,5-dimethylphenoxy)-2,3-epoxypropane with 4-methylpiperazine to form 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol. The final step involves the reaction of 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol with hydrochloric acid to form DR-3355 dihydrochloride.
科学的研究の応用
DR-3355 is used in scientific research for its pharmacological properties. It is a beta-blocker that selectively blocks beta-1 adrenergic receptors. It has been shown to have anti-arrhythmic effects and can be used to treat cardiac arrhythmias. DR-3355 has also been shown to have anti-hypertensive effects and can be used to treat hypertension. Additionally, DR-3355 has been shown to have anti-inflammatory effects and can be used to treat inflammatory diseases.
特性
IUPAC Name |
1-(2,5-dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.2ClH/c1-13-4-5-14(2)16(10-13)20-12-15(19)11-18-8-6-17(3)7-9-18;;/h4-5,10,15,19H,6-9,11-12H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJOPRJVTMKTBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CN2CCN(CC2)C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4959943.png)

![1-[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B4959968.png)
![1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4959975.png)
![2-fluoro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4959979.png)

![5-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4959983.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4959988.png)
![3,3,7,8-tetramethyl-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4959989.png)
![2-bromo-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4959998.png)
![5-(2,6-dichlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4960001.png)
![1,4-phenylene bis[2-(4-acetylphenyl)-1,3-dioxo-5-isoindolinecarboxylate]](/img/structure/B4960009.png)
![N-[4-(methylthio)benzyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B4960020.png)
![N-[(4-morpholinylamino)carbonothioyl]nicotinamide](/img/structure/B4960027.png)